molecular formula C11H9F5O2 B3039796 Ethyl 4-(pentafluoroethyl)benzoate CAS No. 133512-60-4

Ethyl 4-(pentafluoroethyl)benzoate

Cat. No. B3039796
CAS RN: 133512-60-4
M. Wt: 268.18 g/mol
InChI Key: MBPFGMLAQDXGEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoate compounds like Ethyl 4-(pentafluoroethyl)benzoate can be achieved through a process involving alkylation and esterification . The target molecule is designed using a combination principle and is modified by bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized in this research .


Molecular Structure Analysis

The molecular formula of this compound is C11H9F5O2. More detailed information about its molecular structure can be found in the relevant papers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and esterification . The target molecule is designed using a combination principle and is modified by bioisostere formation and modification with alkyl groups .


Physical And Chemical Properties Analysis

This compound is a white or slightly yellow powder. It has a molecular weight of 268.18 g/mol. More detailed information about its physical and chemical properties can be found in the relevant papers .

Scientific Research Applications

Liquid Crystalline Polymers

Ethyl 4-(pentafluoroethyl)benzoate is used in the synthesis of liquid crystalline polymers. It has been incorporated into monomers like 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates and 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)benzoyloxy]benzoates, which form polysiloxanes exhibiting high smectogenic properties. These polymers display enantiotropic smectogen mesophases over a wide temperature range, indicating potential for applications in materials science and engineering (Bracon et al., 2000).

Organic Synthesis and Fluorination

In organic synthesis, this compound plays a role as an intermediate. For example, methyl 3,4-bis(trifluoroacetoxy)benzoate transforms into methyl 3,4-bis(pentafluoroethoxy)benzoate under specific conditions, demonstrating the chemical's utility in the modification of molecular structures and the introduction of fluorinated moieties (Gaidarzhy et al., 2020).

Agricultural and Biological Applications

This compound derivatives have been investigated for their potential as anti-juvenile hormone agents in insects. Compounds derived from this chemical, such as ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S), inhibit juvenile hormone synthesis in insects like Bombyx mori, causing precocious metamorphosis. This indicates possible applications in pest control and insect population management (Kaneko et al., 2011).

Liquid Crystal Display and Sensing Devices

This compound derivatives have been explored for their mesogenic properties, useful in liquid crystal displays (LCDs) and temperature sensing devices. Compounds like ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates show liquid crystalline behavior, which is significant for the development of advanced materials in display technology and sensors (Mehmood et al., 2018).

Mechanism of Action

While the specific mechanism of action for Ethyl 4-(pentafluoroethyl)benzoate is not mentioned in the search results, benzoate compounds are generally known to act as local anesthetics . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Safety and Hazards

The safety data sheet for Ethyl benzoate, a similar compound, suggests that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautions include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethyl 4-(1,1,2,2,2-pentafluoroethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O2/c1-2-18-9(17)7-3-5-8(6-4-7)10(12,13)11(14,15)16/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPFGMLAQDXGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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